N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-15-6-7-19(16(2)12-15)25-21(28)14-30-22-18-4-3-5-20(18)27(23(29)26-22)13-17-8-10-24-11-9-17/h6-12H,3-5,13-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVJXTQASMBDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. Its molecular formula is , and it features a thioacetamide moiety linked to a pyrimidine derivative. The presence of the dimethylphenyl group and a pyridine ring suggests potential interactions with various biological targets.
Antiviral Activity
Research indicates that compounds with similar structural features have shown promising antiviral activity. For instance, derivatives of pyridinyl and thiazolidinone have been reported to inhibit viral replication effectively. The specific compound under discussion may exhibit similar properties, potentially acting as an inhibitor of viral enzymes or interfering with viral entry mechanisms.
Anticancer Potential
Studies have highlighted the anticancer properties of related compounds. For example, certain pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis or inhibit cell proliferation could be significant in cancer therapy.
Enzyme Inhibition
The compound's structural components suggest potential inhibition of key enzymes involved in disease processes. For example, compounds containing similar scaffolds have been tested for their inhibitory effects on cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression. In vitro studies have shown that modifications to the core structure can enhance selectivity and potency against COX-II.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically assess:
- Cell viability : Using MTT assays to determine cytotoxicity against various cell lines.
- Mechanisms of action : Investigating pathways involved in apoptosis or cell cycle arrest.
| Study Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity Assay | HeLa | 15 | Induction of apoptosis |
| Enzyme Inhibition | COX-II | 0.52 | Selective inhibition |
Animal Models
Further research is needed to validate these findings in vivo. Preliminary studies using animal models can provide insights into pharmacokinetics and therapeutic efficacy. For example:
- Tumor xenograft models : Evaluating the compound's effectiveness in reducing tumor size.
Comparison with Similar Compounds
Key Observations
Core Modifications: The target compound’s cyclopenta[d]pyrimidine core is distinct from the thieno[2,3-d]pyrimidine in , which introduces a sulfur atom in the fused ring system. This substitution may alter electronic properties and binding affinity . Compared to simpler pyrimidinone derivatives (e.g., compound 5.4 in ), the target’s bicyclic core likely enhances rigidity and target selectivity.
Substituent Effects: Pyridinylmethyl vs. Aromatic Acetamide Groups: The 2,4-dimethylphenyl group in the target compound increases lipophilicity compared to the 2-ethyl-6-methylphenyl group in , which introduces steric hindrance .
Synthetic Efficiency :
- Yields for analogs vary widely (53–85%), with fused heterocyclic systems (e.g., ) generally showing lower yields due to synthetic complexity. The target compound’s synthesis is likely comparable to ’s 85% yield procedure but requires tailored starting materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
